Welcome to the BenchChem Online Store!
molecular formula C11H13BrOS B8329041 8-(2-Bromoethoxy)-3,4-dihydro-2H-1-benzothiopyran

8-(2-Bromoethoxy)-3,4-dihydro-2H-1-benzothiopyran

Cat. No. B8329041
M. Wt: 273.19 g/mol
InChI Key: AAWTVIPAGMUDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05919814

Procedure details

Tetrabutylammonium bromide (1.94 g 6 mmol; 0.2 eq.), phase-transfer agent, is added to a heterogeneous mixture composed of 8-hydroxy-3,4-dihydro-2H-1-benzothiopyran (5 g; 30 mmol), acetonitrile (30 ml) and a 1.6N sodium hydroxide solution (28.3 ml; 45 mmol; 1.5 eq.). Dibromoethane (10 ml; 60 mmol; 1.5 eq.) is added after 30 minutes' stirring, the stirring being continued for 24 hours at 30° C. Concentration of the various phases under reduced pressure at 25° C. is followed by extraction of the products with dichloromethane. Washing with a 5% sodium hydroxide solution allows a first purification, which is followed by purification over a silica column eluted with a 3:7 AcOEt/PE mixture, yielding the brominated title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1.94 g
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[S:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[Br:14][CH:15](Br)[CH3:16]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C>[Br:14][CH2:15][CH2:16][O:1][C:2]1[C:11]2[S:10][CH2:9][CH2:8][CH2:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=CC=2CCCSC21
Step Two
Name
Quantity
28.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
BrC(C)Br
Step Four
Name
Quantity
1.94 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Concentration of the various phases under reduced pressure at 25° C. is followed by extraction of the products with dichloromethane
WASH
Type
WASH
Details
Washing with a 5% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
a first purification, which
CUSTOM
Type
CUSTOM
Details
is followed by purification over a silica column
WASH
Type
WASH
Details
eluted with a 3:7 AcOEt/PE mixture

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrCCOC1=CC=CC=2CCCSC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.